molecular formula C17H17Cl3N2 B3442222 1-(2-chlorophenyl)-4-(2,3-dichlorobenzyl)piperazine

1-(2-chlorophenyl)-4-(2,3-dichlorobenzyl)piperazine

Cat. No. B3442222
M. Wt: 355.7 g/mol
InChI Key: PDQAHRGAJCDZRS-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(2,3-dichlorobenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the piperazine class of compounds. It was first synthesized in the 1970s and has been studied extensively for its potential therapeutic and recreational uses.

Scientific Research Applications

MCPP has been investigated for its potential therapeutic uses in the treatment of various psychiatric disorders such as anxiety, depression, and schizophrenia. It has also been studied for its recreational effects, including its ability to induce hallucinations and enhance mood.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorophenyl)-4-(2,3-dichlorobenzyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist. Specifically, it has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
MCPP has been shown to increase the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to alter the activity of various brain regions involved in the regulation of mood and cognition, such as the prefrontal cortex and amygdala. Additionally, 1-(2-chlorophenyl)-4-(2,3-dichlorobenzyl)piperazine has been shown to have effects on the cardiovascular and gastrointestinal systems.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorophenyl)-4-(2,3-dichlorobenzyl)piperazine in lab experiments is its ability to selectively activate specific serotonin receptors, which can help researchers better understand the role of these receptors in various physiological and pathological processes. However, one limitation is that 1-(2-chlorophenyl)-4-(2,3-dichlorobenzyl)piperazine has been shown to have inconsistent effects across different studies, which can make it difficult to draw definitive conclusions.

Future Directions

There are several future directions for research on 1-(2-chlorophenyl)-4-(2,3-dichlorobenzyl)piperazine. One area of interest is its potential therapeutic uses in the treatment of psychiatric disorders such as anxiety and depression. Additionally, further research is needed to better understand the mechanism of action of 1-(2-chlorophenyl)-4-(2,3-dichlorobenzyl)piperazine and its effects on various brain regions and neurotransmitter systems. Finally, more studies are needed to determine the safety and efficacy of 1-(2-chlorophenyl)-4-(2,3-dichlorobenzyl)piperazine in human subjects.

properties

IUPAC Name

1-(2-chlorophenyl)-4-[(2,3-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2/c18-14-5-1-2-7-16(14)22-10-8-21(9-11-22)12-13-4-3-6-15(19)17(13)20/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQAHRGAJCDZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-[(2,3-dichlorophenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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